molecular formula C16H20N2O5S B5012460 ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate

ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate

Cat. No.: B5012460
M. Wt: 352.4 g/mol
InChI Key: FMNDGZLUOKVKKK-UHFFFAOYSA-N
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Description

Ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate is a structurally complex compound featuring a 2,5-dioxopyrrolidin-3-yl core substituted with a 4-methoxyphenyl group at the N1 position and an ethyl cysteinate moiety linked via a sulfur atom. The compound is of interest in biochemical and pharmaceutical research, particularly for studying protein interactions or enzyme modulation .

Properties

IUPAC Name

ethyl 2-amino-3-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-3-23-16(21)12(17)9-24-13-8-14(19)18(15(13)20)10-4-6-11(22-2)7-5-10/h4-7,12-13H,3,8-9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNDGZLUOKVKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an intermediate, which is then reacted with cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The dioxopyrrolidinyl group can be reduced to form hydroxyl derivatives.

    Substitution: The cysteinate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the dioxopyrrolidinyl group can produce hydroxyl derivatives.

Scientific Research Applications

Ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the dioxopyrrolidinyl group can form hydrogen bonds with amino acid residues. The cysteinate moiety can participate in covalent bonding with thiol groups in enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The methoxyphenyl group consistently enhances membrane penetration across analogs .
    • Cysteine-derived esters (e.g., target compound) are critical for thiol-reactive applications, whereas piperazine or glycinate substituents redirect activity toward antimicrobial/antiviral targets .
  • Synthetic Challenges : Analogs with complex substituents (e.g., chlorodifluoromethoxy groups in ) require specialized reagents and purification techniques, impacting scalability .

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